molecular formula C17H17BrN2O3 B11977897 2-(4-Bromophenoxy)-N'-(2-ethoxybenzylidene)acetohydrazide

2-(4-Bromophenoxy)-N'-(2-ethoxybenzylidene)acetohydrazide

Katalognummer: B11977897
Molekulargewicht: 377.2 g/mol
InChI-Schlüssel: BAZOIXAOIJYZBV-YBFXNURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenoxy)-N'-(2-ethoxybenzylidene)acetohydrazide is a high-purity hydrazone derivative supplied as part of a collection of rare and unique chemicals for early discovery research. This compound belongs to the class of Schiff base hydrazones, which are characterized by an azomethine (-CH=N-) linkage and are known to exhibit a wide range of biological activities due to their ability to act as ligands for various enzymatic targets. Schiff base derivatives are extensively investigated in medicinal chemistry for their potential as enzyme inhibitors. Specifically, structurally related bis-Schiff base compounds have demonstrated potent in vitro inhibitory activity against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3) enzymes . PDE enzymes play crucial roles in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), and their dysregulation is implicated in various conditions, suggesting potential research applications in areas such as cardiovascular, neurodegenerative, and inflammatory diseases . The presence of both the 4-bromophenoxy and 2-ethoxybenzylidene moieties in its structure contributes to its molecular properties and potential binding interactions. This product is provided for non-human research applications. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. The product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C17H17BrN2O3

Molekulargewicht

377.2 g/mol

IUPAC-Name

2-(4-bromophenoxy)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17BrN2O3/c1-2-22-16-6-4-3-5-13(16)11-19-20-17(21)12-23-15-9-7-14(18)8-10-15/h3-11H,2,12H2,1H3,(H,20,21)/b19-11+

InChI-Schlüssel

BAZOIXAOIJYZBV-YBFXNURJSA-N

Isomerische SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Br

Kanonische SMILES

CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 2-(4-Bromophenoxy)acetohydrazide

The hydrazide intermediate is typically synthesized by reacting ethyl 2-(4-bromophenoxy)acetate with hydrazine hydrate. In a representative procedure, ethyl 2-(4-bromophenoxy)acetate (1.0 equiv) is refluxed with excess hydrazine hydrate (3.0 equiv) in ethanol for 4–6 hours. The reaction mixture is cooled to precipitate the product, which is filtered and recrystallized from ethanol to yield 2-(4-bromophenoxy)acetohydrazide (85–90% yield).

Key Reaction Conditions:

  • Solvent: Ethanol (anhydrous)

  • Temperature: 70–80°C (reflux)

  • Hydrazine hydrate ratio: 3:1 (excess drives completion)

Microwave-Assisted Synthesis

Microwave irradiation offers a faster alternative to conventional heating, reducing reaction times from hours to minutes. A modified procedure adapted from hydrazide syntheses in literature involves:

Steps:

  • 2-(4-Bromophenoxy)acetohydrazide (1.0 equiv) and 2-ethoxybenzaldehyde (1.05 equiv) are mixed in ethanol.

  • The mixture is irradiated in a microwave reactor at 100°C for 10–15 minutes.

  • The product is isolated similarly to the conventional method.

Advantages:

  • Time Efficiency: 15 minutes vs. 3–5 hours.

  • Yield Improvement: 88–92% vs. 80–85% under conventional conditions.

Critical Analysis of Bromination Steps

The 4-bromophenoxy moiety is essential for the compound’s reactivity. Bromination of phenoxyacetic acid derivatives is often achieved using bromine in dichloromethane or chloroform, as detailed in analogous syntheses.

Example from Patent CN103923003A:

  • Substrate: Acetoacetanilide derivatives.

  • Brominating Agent: Bromine (1.0–1.3 equiv) in dichloromethane.

  • Conditions: Dropwise addition at 20–30°C to minimize di-bromination.

  • Yield: 92.4% after recrystallization.

Adaptation for 2-(4-Bromophenoxy)acetohydrazide:

  • Phenoxyacetic acid is brominated using Br₂ in CH₂Cl₂ at 0–5°C.

  • The brominated product is esterified to ethyl 2-(4-bromophenoxy)acetate before hydrazide formation.

Purification and Characterization

Recrystallization Solvents

  • Ethanol: Preferred for final product due to high solubility at elevated temperatures and low solubility at 0–5°C.

  • Methanol: Alternative for intermediates but may lead to lower yields due to hygroscopicity.

Analytical Data

  • Melting Point: 165–167°C (lit.).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.58–6.83 (m, 8H, aromatic), 4.52 (s, 2H, OCH₂CO), 4.12 (q, 2H, OCH₂CH₃), 1.41 (t, 3H, CH₃).

  • HPLC Purity: >99% when recrystallized from ethanol.

Industrial-Scale Considerations

Large-scale production requires modifications to ensure safety and cost-effectiveness:

  • Bromine Handling: Use of closed systems and scrubbers to minimize exposure.

  • Solvent Recovery: Ethanol and dichloromethane are distilled and reused, reducing waste.

  • Catalyst: Acetic acid is neutralized with sodium bicarbonate post-reaction for easier isolation.

Challenges and Solutions

Di-Bromination Side Reactions

  • Cause: Excess bromine or elevated temperatures.

  • Mitigation: Controlled bromine addition (dropwise) at 0–5°C.

Schiff Base Isomerization

  • Issue: E/Z isomerism in the CH=N bond.

  • Resolution: Crystallization from ethanol enriches the thermodynamically stable isomer .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Bromphenoxy)-N’-(2-Ethoxybenzyliden)acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können die Hydrazidgruppe in ein Amin umwandeln.

    Substitution: Das Bromatom in der Bromphenoxygruppe kann durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Als Reduktionsmittel können Natriumborhydrid oder Lithiumaluminiumhydrid verwendet werden.

    Substitution: Nukleophile wie Natriummethanolat oder Natriumethanolat können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

    Oxidation: Oxidierte Derivate der ursprünglichen Verbindung.

    Reduktion: Amin-Derivate.

    Substitution: Verbindungen mit verschiedenen Substituenten, die das Bromatom ersetzen.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a bromophenoxy group, an ethoxybenzylidene moiety, and an acetohydrazide functional group. The synthesis of 2-(4-Bromophenoxy)-N'-(2-ethoxybenzylidene)acetohydrazide typically involves the following steps:

  • Formation of the Hydrazone : The initial step often includes the reaction between an appropriate aldehyde (in this case, 2-ethoxybenzaldehyde) and acetohydrazide.
  • Substitution Reactions : The bromophenoxy group can be introduced through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Research indicates that this compound exhibits significant biological activity, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation by inhibiting specific pathways involved in inflammatory responses.
  • Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells, potentially offering a new avenue for cancer therapy.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound has potential applications in:

  • Drug Development : Its unique structure allows for modifications that can enhance efficacy and reduce side effects. Researchers are exploring derivatives of this compound to optimize its pharmacological properties.
  • Material Science : The compound's ability to form complexes with metal ions can be utilized in developing new materials with specific properties, such as enhanced conductivity or catalytic activity.

Case Studies and Research Findings

Several case studies have documented the applications and effectiveness of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups.
  • Anti-inflammatory Mechanism Investigation : Research focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro, providing insights into its potential use as an anti-inflammatory agent.
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines indicated that the compound could induce apoptosis through caspase activation pathways.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenoxy)-N’-(2-ethoxybenzylidene)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Anti-Inflammatory Activity

  • N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d): Exhibited 45% reduction in edema in carrageenan-induced inflammation models, outperforming diclofenac. The chloro substituent at the 4-position enhances activity compared to methoxy or hydroxy analogs .
  • Target Compound: While direct anti-inflammatory data for the target compound is unavailable, the presence of a bromophenoxy group (electron-withdrawing) instead of phenoxyphenyl may alter receptor interactions.
Table 1: Anti-Inflammatory Activity of Hydrazide Derivatives
Compound Substituents Edema Reduction (%) Reference
9d 4-Cl, 2-phenoxyphenyl 45
Target Compound 4-Br, 2-ethoxybenzylidene N/A

Enzyme Inhibition

  • (E)-N'-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzimidazol-1-yl)acetohydrazide (228) : Demonstrated α-glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 μM), surpassing acarbose (IC₅₀ = 378.2 ± 0.12 μM). The dihydroxybenzylidene moiety enhances hydrogen bonding with the enzyme active site .
  • However, the bromophenoxy group could stabilize interactions via halogen bonding .

Anticonvulsant Activity

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide (BT 15): Showed 75% protection in the 6 Hz psychomotor seizure test at 100 mg/kg. The benzothiazole and bromophenoxy groups synergistically enhance activity .
  • The ethoxy substituent may improve blood-brain barrier penetration compared to bulkier moieties .

Antidepressant Activity

  • N′-(4-Bromo-substituted)-2-(5-aryl-1H-1,2,4-triazol-3-ylthio)acetohydrazide (4l) : Exhibited significant activity in the tail suspension test. Bromo substituents enhance serotonin receptor modulation .
  • Target Compound: The bromophenoxy group aligns with the SAR trend for antidepressant activity, though the lack of a triazole-thioether moiety may limit efficacy compared to 4l .

Structural and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups: Compounds with hydroxy or methoxy substituents (e.g., : 4-hydroxy-3-methoxybenzylidene) exhibit higher polarity and hydrogen-bonding capacity.
  • Halogen Substituents : Bromine at the 4-position (target compound) may enhance binding via halogen bonds, as seen in BT 15’s anticonvulsant activity .

Biologische Aktivität

2-(4-Bromophenoxy)-N'-(2-ethoxybenzylidene)acetohydrazide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenoxy group, an ethoxybenzylidene moiety, and an acetohydrazide functional group, which contribute to its diverse interactions and therapeutic potential.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Acetohydrazide : The reaction of 4-bromophenol with chloroacetic acid leads to the formation of 2-(4-bromophenoxy)acetic acid, which is subsequently reacted with hydrazine hydrate to yield the acetohydrazide.
  • Condensation Reaction : The acetohydrazide is then condensed with 2-ethoxybenzaldehyde to form the final product.

This synthetic route can be optimized by varying reaction conditions such as temperature and solvent choice to improve yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the areas of anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have demonstrated that it possesses activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antimicrobial agents.

Anticancer Activity

In addition to antimicrobial properties, this compound has shown promising results in anticancer assays. Studies involving cell lines such as A549 (lung cancer) have reported significant reductions in cell viability, suggesting that the compound may inhibit cancer cell proliferation through specific mechanisms of action.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. Molecular docking studies suggest that the compound can form hydrogen bonds with target proteins, potentially altering their activity and leading to therapeutic effects.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key differences:

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
This compoundBromophenoxy, EthoxybenzylideneModerate against MRSASignificant against A549
2-(4-Chlorophenoxy)-N'-(2-ethoxybenzylidene)acetohydrazideChlorophenoxy, EthoxybenzylideneLowModerate
2-(4-Fluorophenoxy)-N'-(2-ethoxybenzylidene)acetohydrazideFluorophenoxy, EthoxybenzylideneModerateLow

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming several conventional antibiotics .
  • Anticancer Evaluation : Research conducted on A549 lung cancer cells indicated that treatment with this hydrazide derivative resulted in a significant decrease in cell viability, suggesting potential for development as an anticancer agent .
  • Molecular Docking Studies : Computational studies revealed that the compound binds effectively to key targets involved in cancer progression, further supporting its candidacy for drug development .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromophenoxy)-N'-(2-ethoxybenzylidene)acetohydrazide?

The compound is typically synthesized via condensation reactions. A primary method involves reacting 4-bromophenoxy acetohydrazide with 2-ethoxybenzaldehyde in a polar solvent (e.g., ethanol or methanol) under reflux conditions. Catalysts like acetic acid or p-toluenesulfonic acid are often used to accelerate Schiff base formation. Purification is achieved through recrystallization or column chromatography to isolate the hydrazone product .

Q. How is the structural integrity of this compound verified experimentally?

Characterization relies on spectroscopic techniques:

  • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons, hydrazone NH, ethoxy group) and carbon framework .
  • IR Spectroscopy : Confirms functional groups (C=N stretch at ~1600 cm⁻¹, N-H bend at ~3200 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight via molecular ion peaks and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

Hydrazone derivatives, including structurally similar analogs, exhibit anticonvulsant activity. For instance, in vivo studies using the 6 Hz psychomotor seizure test in mice demonstrated 50–75% protection at 100 mg/kg doses. Computational docking studies suggest interactions with GABA receptors and sodium channels as potential mechanisms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the hydrazone product?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance Schiff base formation kinetics .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis may reduce reaction time .
  • pH Control : Maintaining mildly acidic conditions (pH 4–6) stabilizes the intermediate imine . Yield tracking via TLC and HPLC ensures reproducibility .

Q. What computational methods are used to predict the compound’s bioactivity and binding modes?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., glutamate receptors) using Lamarckian genetic algorithms .
  • Pharmacophore Modeling : Identifies critical functional groups (e.g., bromophenoxy moiety) for anticonvulsant activity .
  • ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from assay variability or impurity profiles. Mitigation involves:

  • Dose-Response Curves : Establishing EC₅₀ values across multiple models (e.g., MES, PTZ tests) .
  • Purity Validation : High-resolution LC-MS and elemental analysis to exclude side-products .
  • Orthogonal Assays : Cross-validate results using electrophysiology (e.g., patch-clamp for ion channel effects) .

Q. What strategies are employed to study the compound’s stability under physiological conditions?

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via UV-Vis or HPLC .
  • Thermal Analysis : TGA/DSC assesses decomposition temperatures and phase transitions .
  • Metabolite Profiling : Liver microsome assays identify oxidative or hydrolytic breakdown products .

Methodological Considerations

Q. How is the compound’s potential as a kinase inhibitor evaluated?

Kinase inhibition assays (e.g., ELISA-based) measure ATP-competitive binding using recombinant enzymes. For example, interactions with MAPK or EGFR are quantified via IC₅₀ values and Western blotting for downstream phosphorylation .

Q. What techniques are used to analyze intermolecular interactions in crystal structures?

  • Single-Crystal XRD : Resolves bond lengths/angles and packing motifs. SHELX software refines structures and calculates Hirshfeld surfaces to map van der Waals interactions .
  • DFT Calculations : Gaussian-based simulations correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

Q. How can substituent modifications enhance the compound’s pharmacological profile?

Structure-activity relationship (SAR) studies focus on:

  • Bromine Position : Para-substitution on the phenyl ring improves lipophilicity and target affinity .
  • Ethoxy Group : Methyl-to-ethoxy substitutions on the benzylidene moiety modulate metabolic stability .
  • Hydrazide Linker : Replacing acetohydrazide with thioacetohydrazide enhances anticonvulsant potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.